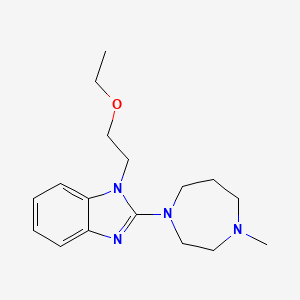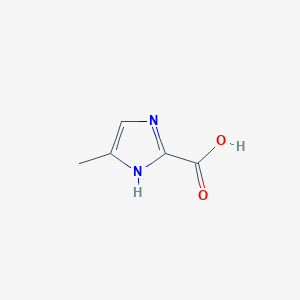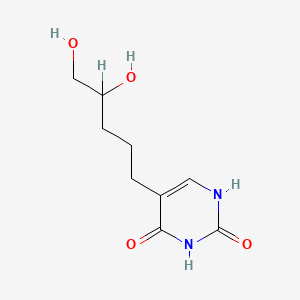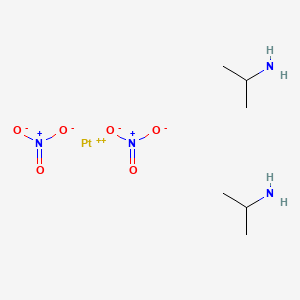
依美斯丁
描述
Emedastine is a novel ocular antihistamine that has shown high affinity and potency for the histamine H1-receptor, making it a highly selective antagonist for this receptor. Its superior H1-selectivity over other antihistamines makes it an effective treatment for symptoms of ocular allergic diseases without significant affinity for H2- or H3-receptors (Sharif, Xu, & Yanni, 1994). Additionally, emedastine has been tested for its ability to compete for histamine receptor binding, showcasing its high selectivity and potential as a topical ocular anti-histamine for allergic conjunctivitis (Sharif, Su, & Yanni, 1994).
Synthesis Analysis
Details on the synthesis of emedastine are not directly provided in the available literature. However, the development and evaluation of emedastine for ocular use emphasize its pharmacological efficacy and selective receptor targeting, suggesting a sophisticated synthesis process aimed at achieving high selectivity and affinity for the H1-histamine receptor.
Molecular Structure Analysis
Emedastine's effectiveness is partially attributed to its molecular structure, which allows for high affinity and selectivity to the H1-receptor. Its molecular structure analysis is critical in understanding its mechanism of action, especially its competitive inhibition of histamine binding to H1-receptors, which is central to its antihistaminic properties.
Chemical Reactions and Properties
Emedastine's chemical reactions and properties, including its charge transfer complexation reactions with π-acceptors like DDQ, CA, and TCNQ, have been explored for analytical determination. These studies highlight emedastine's reactive capabilities and its potential interactions with other substances, which are crucial for its formulation and therapeutic efficacy (Sawsan et al., 2017).
Physical Properties Analysis
The physical properties of emedastine, particularly its solubility and stability, play a significant role in its pharmacokinetics and pharmacodynamics. While specific details on these properties are not extensively covered in the provided literature, the high efficacy of emedastine in ocular applications implies favorable physical characteristics that facilitate its absorption and interaction at the site of action.
Chemical Properties Analysis
Emedastine's chemical properties, including its potent and selective H1-receptor antagonism, underscore its role in treating allergic conditions. Its chemical stability, interaction with other chemical entities, and its selective inhibition of histamine-induced reactions are central to its therapeutic profile. The spectrophotometric determination and thermodynamic studies of emedastine's charge transfer complexation provide insights into its chemical interactions and the energy dynamics of its reactions, further illustrating its chemical behavior and properties in pharmaceutical applications (Sawsan et al., 2017).
科学研究应用
抗组胺和抗过敏特性
依美斯丁表现出有效的抗组胺和抗过敏特性,使其在治疗过敏性结膜炎和鼻炎方面有效。研究表明,它通过靶向 CC 趋化因子诱导的嗜酸性粒细胞迁移,并对 LTB4 或 PAF 等趋化因子刺激的嗜酸性粒细胞显示出显着的抑制作用,在抑制嗜酸性粒细胞迁移方面具有效力,这是过敏反应中的一个关键过程 (Saito 等,2001)。此外,已证明依美斯丁通过其组胺 H1 受体拮抗作用有效减轻过敏性结膜炎中的眼部瘙痒和发红 (Netland 等,2000)。
作用机制
依美斯丁的作用机制涉及对组胺 H1 受体的选择性抑制,对肾上腺素能、多巴胺或血清素受体没有明显影响。这种选择性有助于其在治疗眼部过敏性疾病方面有效,而不会产生心血管不良反应或显着的抗胆碱能活性 (Sharif 等,1994)。
药代动力学和药效学
依美斯丁的药代动力学和药效学研究提供了对其吸收、分布、代谢和排泄的见解。依美斯丁显示出与西替利嗪相当的药效学特性,使其成为具有 H1 受体拮抗剂特性的安全有效的化合物。这些研究强调了了解依美斯丁的药代动力学特征与其对组胺诱导反应的抑制作用之间的关系的重要性 (Jansen 等,2000)。
过敏性疾病中的组织重塑
最近的研究探讨了依美斯丁在预防过敏性皮肤炎症中过度组织重塑中的潜在作用,表明它可能提供超出其抗组胺作用的治疗益处。依美斯丁对组胺诱导的胶原合成产生的影响表明组织特异性作用,与鼻粘膜相比,对治疗皮肤纤维化可能特别有效 (Murota & Katayama,2009)。
特殊人群中的安全性
评估依美斯丁在特殊人群中的安全性,例如孕妇和哺乳期妇女,对其临床应用至关重要。评估母体血清、脐带血、母乳和新生儿血清中依美斯丁水平的研究有助于更好地了解其在这些人群中的安全性和药代动力学 (Saito 等,2020)。
作用机制
Target of Action
Emedastine is a selective H1-receptor antagonist . The primary target of Emedastine is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions.
Mode of Action
Emedastine works by blocking the action of histamine that causes allergic symptoms. It demonstrates relative selectivity for the H1 histamine receptor . In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration .
Biochemical Pathways
Emedastine’s action on the H1 receptor leads to a decrease in the symptoms of allergy . By blocking the H1 receptor, Emedastine inhibits the effects of histamine, a substance in the body that causes allergic symptoms . This results in the relief of symptoms associated with allergic conjunctivitis .
Result of Action
The molecular and cellular effects of Emedastine’s action result in the relief of signs and symptoms of allergic conjunctivitis . These include redness, itching, and swelling of the eyes . Emedastine appears to exert negligible effects on adrenergic, dopaminergic, and serotonin receptors .
安全和危害
未来方向
属性
IUPAC Name |
1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZBQVCBVDWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87233-62-3 (difumarate), 690625-90-2 (monofumarate salt/solvate) | |
| Record name | Emedastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048243 | |
| Record name | Emedastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Emedastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (difumarate formulation), 1.44e+00 g/L | |
| Record name | Emedastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emedastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Emedastine is a relatively selective, histamine H1 antagonist. In vitro examinations of emedastine's affinity for histamine receptors demonstrate relative selectivity for the H1 histamine receptor. In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration. Emedastine appears exert negligible effects on adrenergic, dopaminergic and serotonin receptors. | |
| Record name | Emedastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
87233-61-2 | |
| Record name | Emedastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87233-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emedastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emedastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emedastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMEDASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1H7Y9OJV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Emedastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[(2-hydroxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214487.png)
![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)

![4-[(E)-2-(2,3-dimethoxyphenyl)vinyl]pyridine](/img/structure/B1214494.png)






![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)


